

# Application Notes and Protocols: Fas C-Terminal Tripeptide Storage and Stability Guidelines

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## Compound of Interest

Compound Name: Fas C-Terminal Tripeptide

Cat. No.: B15623289

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## Introduction

The Fas receptor (FasR), also known as CD95 or APO-1, is a transmembrane protein that belongs to the tumor necrosis factor receptor (TNFR) superfamily.<sup>[1]</sup> Upon binding with its ligand (FasL), the Fas receptor initiates a signaling cascade that results in programmed cell death, or apoptosis.<sup>[1][2]</sup> This process is regulated by various intracellular proteins, including the Fas-associated phosphatase-1 (FAP-1), which binds to the C-terminal region of the Fas receptor and negatively regulates its apoptotic signaling.<sup>[1]</sup>

The **Fas C-Terminal Tripeptide** (Ac-Ser-Leu-Val-OH) is a synthetic peptide that mimics the last three amino acids of the Fas receptor.<sup>[1][3]</sup> This tripeptide competitively inhibits the binding of FAP-1 to the Fas receptor, thereby blocking FAP-1's anti-apoptotic function.<sup>[1][2]</sup> This action can restore or enhance sensitivity to Fas-mediated apoptosis in resistant cells, making it an invaluable tool for cancer research and drug development.<sup>[1]</sup>

Maintaining the structural integrity and biological activity of the **Fas C-Terminal Tripeptide** is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability of this peptide.

## Product Information and Properties

Proper handling and storage are critical for maintaining the stability and activity of the peptide. The following table summarizes its key characteristics.

Property	Description
Sequence	Ac-Ser-Leu-Val-OH[1][4]
Molecular Weight	359.42 g/mol [1][4]
CAS Number	189109-90-8[1][4]
Appearance	White to off-white solid[1]
Solubility	Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO) at ≥35.9 mg/mL and Ethanol at ≥10.04 mg/mL.[1]

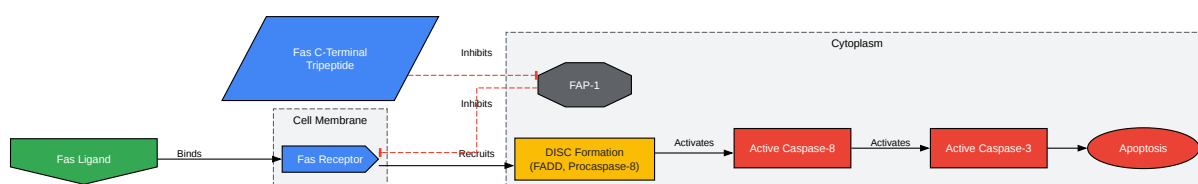
## Storage and Stability Guidelines

Adherence to proper storage conditions is essential to prevent degradation and ensure the long-term stability of the **Fas C-Terminal Tripeptide**. The peptide is available in lyophilized and solution forms, each requiring specific storage protocols.

Form	Storage Temperature	Duration	Key Considerations
Lyophilized Powder	-20°C (long-term) or -80°C (extended long-term)[1][4]	Up to 36 months[1][4]	- Store in a desiccated environment, protected from moisture and bright light.[5][6] - Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[7][8] - After use, tightly reseal the vial, preferably under an inert gas like nitrogen or argon.[7]
Stock Solution (in DMSO)	-20°C[1][4]	Up to 1 month[1][4]	- Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. [1][7][9] - Use sterile, low-retention polypropylene tubes for aliquoting to prevent adsorption to surfaces.[1][5] - Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5]

## Mechanism of Action and Signaling Pathway

The **Fas C-Terminal Tripeptide** exerts its pro-apoptotic effect by disrupting the interaction between the Fas receptor and the inhibitory protein FAP-1.[1] In the absence of the tripeptide, FAP-1 can bind to the C-terminus of the Fas receptor, preventing the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation. By competitively binding to FAP-1, the tripeptide frees the Fas receptor to initiate the apoptotic cascade upon ligand binding.



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Fas signaling pathway and the inhibitory role of the Tripeptide.

## Experimental Protocols

The following protocols detail the reconstitution of the lyophilized peptide and its application in a typical cell culture experiment to assess its biological activity, which serves as an indirect measure of its stability.

This protocol describes the preparation of a high-concentration stock solution. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

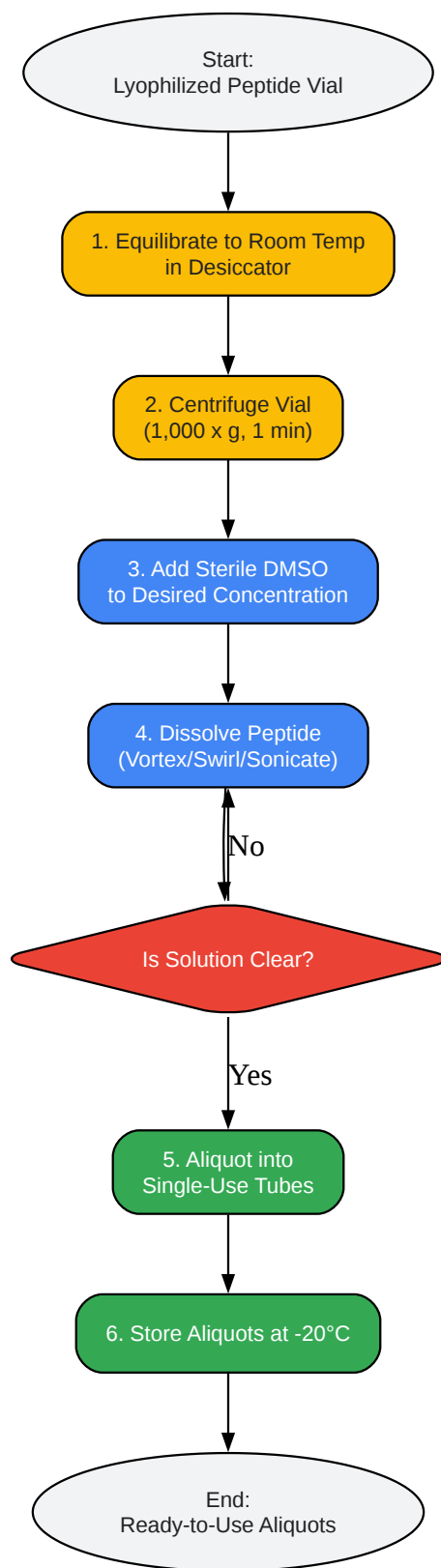
Materials:

- Vial of lyophilized **Fas C-Terminal Tripeptide**
- Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, low-retention microcentrifuge tubes

- Calibrated micropipettes and sterile tips

Procedure:

- Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.<sup>[7]</sup> This prevents the condensation of moisture, which can reduce peptide stability.
- Centrifugation: Before opening, centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.<sup>[1]</sup>
- Solvent Addition: Carefully add the required volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.<sup>[1]</sup> If necessary, sonicate briefly in a water bath to aid dissolution.
- Verification: Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.<sup>[1][4]</sup> Store the aliquots at -20°C for up to one month.<sup>[1][4]</sup>



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Workflow for reconstituting lyophilized **Fas C-Terminal Tripeptide**.

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

- Reconstituted **Fas C-Terminal Tripeptide** stock solution (in DMSO)
- Pre-warmed, complete cell culture medium appropriate for your cell line
- Sterile tubes for dilution

Procedure:

- Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature.[\[1\]](#)
- Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment. Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
- Serial Dilution (Recommended): Perform a serial dilution of the stock solution in pre-warmed culture medium to reach the final working concentration. This ensures accurate and homogeneous mixing.
- Immediate Use: Add the final working solution to your cell cultures immediately after preparation. Do not store peptide solutions diluted in aqueous culture medium for extended periods.

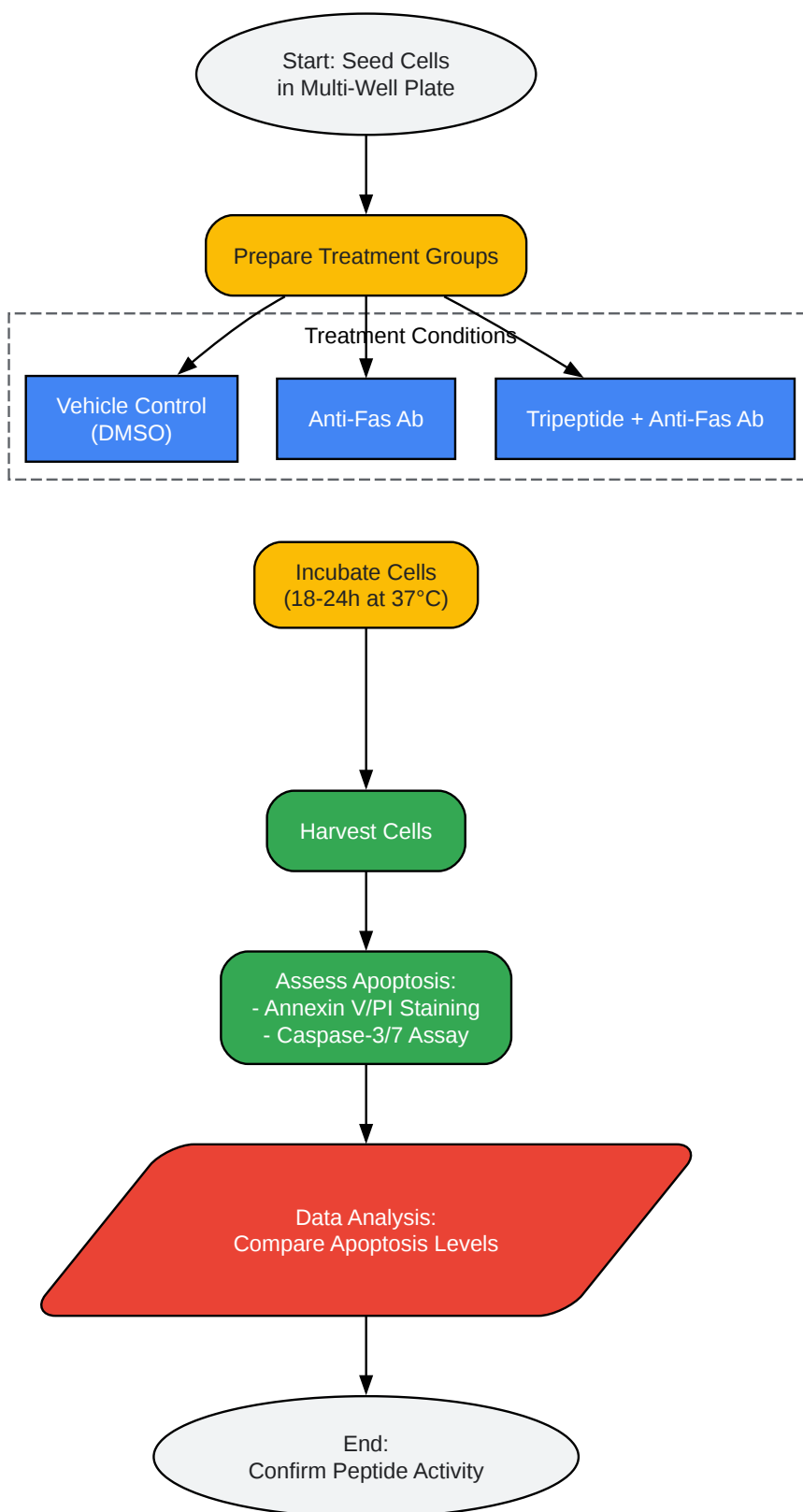
This protocol provides a framework to assess the bioactivity of the **Fas C-Terminal Tripeptide** by measuring its ability to enhance Fas-mediated apoptosis. This can be used to functionally validate a new batch of peptide or to check the stability of stored aliquots.

Cell Line: A cell line that expresses both Fas and FAP-1 and is relatively resistant to Fas-induced apoptosis (e.g., DLD-1 colon cancer cells) is suitable.[\[3\]](#)

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Treatment Groups: Prepare the following treatment conditions:
  - Vehicle Control (medium with the same final concentration of DMSO)
  - Anti-Fas Antibody only (e.g., agonistic clone CH11 at 0.05-0.1 µg/mL)[2]
  - Tripeptide + Anti-Fas Antibody (pre-incubate cells with the desired concentration of **Fas C-Terminal Tripeptide** for 1-2 hours before adding the anti-Fas antibody)[2]
- Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours) at 37°C.[1]
- Apoptosis Assessment: Harvest the cells and assess the level of apoptosis using a standard method such as:
  - Annexin V/PI Staining followed by Flow Cytometry[1]
  - Caspase-3/7 Activity Assay[1]
- Data Analysis: Compare the level of apoptosis in the "Tripeptide + Anti-Fas Antibody" group to the "Anti-Fas Antibody only" group. A significant increase in apoptosis confirms the bioactivity and stability of the tripeptide.





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Workflow for a functional apoptosis assay.

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